molecular formula C20H24N6O B2829338 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421499-75-3

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2829338
M. Wt: 364.453
InChI Key: GCUOIPMJQAQSIC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.453. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have explored the synthesis of related compounds, focusing on structural analysis through spectral data like 1H-, 13C-NMR, and IR, offering insights into the product's structure (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Dimerization and Hydrogen Bonding Studies

  • Studies have been conducted on the dimerization properties of similar compounds, highlighting the role of hydrogen bonding in the solid state and in solution, which is crucial for understanding molecular interactions (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Reactions with Amines

  • The compound's reactivity with various amines under different conditions has been investigated, revealing the formation of several reaction products like pyrimidines and urethanes, which is significant for chemical synthesis and understanding reaction pathways (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antibacterial Applications

  • Research has been directed towards synthesizing new compounds with antibacterial properties, including derivatives containing similar chemical structures, highlighting its potential use in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Spectroscopic Studies

  • Spectroscopic studies have been performed on similar cyclic urea adducts, providing valuable insights into their molecular structure and behavior in solution, which is essential for material science and molecular engineering (Aitken & Onyszchuk, 1985).

Synthesis and Reactivity

  • Investigations into the synthesis and reactivity of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas have been conducted, which are relevant for understanding the chemical behavior and potential applications of related compounds (Zeuner & Niclas, 1989).

Potential Antimicrobial and Anticancer Applications

  • Novel compounds with structures akin to 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promising results in these fields (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Heterocyclic Compounds

  • Research has been conducted on the synthesis of heterocyclic compounds, including pyrimidines, from derivatives of polyhydroxyalkyl-β-ketoesters and urea derivatives, which is significant for organic synthesis and drug discovery (Aparicio, Herrera, & Fernandez, 1979).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-7-6-8-17(15(14)2)25-20(27)22-10-9-21-18-13-19(24-16(3)23-18)26-11-4-5-12-26/h4-8,11-13H,9-10H2,1-3H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOIPMJQAQSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

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